6-Methyl-2-phenylquinazoline

Anticancer Cytotoxicity MCF-7

6-Methyl-2-phenylquinazoline (CAS 121910-86-9) is a structurally distinct quinazoline scaffold for kinase inhibitor R&D. Its 6-methyl group directly modulates electronic distribution, steric hindrance, and lipophilicity, driving binding affinity to EGFR and HER2 kinases—generic substitution with unsubstituted 2-phenylquinazoline will not yield equivalent assay results. With validated IC50 values of 5.4 µM (MCF-7) and 3.8 µM (PC-3), it serves as a reliable reference standard for cytotoxicity assays and a versatile intermediate for palladium-catalyzed derivatization and library synthesis. Select this specific architecture to ensure SAR reproducibility and assay consistency.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 121910-86-9
Cat. No. B055600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenylquinazoline
CAS121910-86-9
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3
InChIInChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyYAMUFMGMNNXSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenylquinazoline (CAS 121910-86-9) for Research & Procurement: A Technical Baseline


6-Methyl-2-phenylquinazoline (CAS 121910-86-9) is a heterocyclic compound belonging to the quinazoline family, a class of nitrogen-containing heterocyclics with broad biological applications including antitumor, antimicrobial, and antiviral effects [1]. It features a quinazoline core substituted with a methyl group at the 6-position and a phenyl group at the 2-position . This specific molecular architecture makes it a versatile scaffold and a key intermediate for medicinal chemistry research, particularly for exploring interactions with kinases such as the Epidermal Growth Factor Receptor (EGFR) .

6-Methyl-2-phenylquinazoline: Why Its 6-Methyl Substitution Prevents Simple In-Class Replacement


Within the quinazoline class, minor structural modifications can lead to significant shifts in biological activity, target selectivity, and physicochemical properties. The 6-methyl group on the quinazoline core of this compound is not a trivial substituent; it influences electronic distribution, steric hindrance, and lipophilicity, which in turn affect binding affinity to target proteins like EGFR and HER2 kinases [1]. Consequently, generic substitution with an unsubstituted 2-phenylquinazoline or another 6-substituted analog cannot be assumed to yield equivalent results in a biochemical assay or synthetic pathway. The evidence below quantifies the specific activity and physical property profile of 6-methyl-2-phenylquinazoline, establishing it as a distinct, non-interchangeable entity.

6-Methyl-2-phenylquinazoline Quantitative Evidence: A Comparator-Based Selection Guide


In Vitro Antiproliferative Activity of 6-Methyl-2-phenylquinazoline in MCF-7 and PC-3 Cancer Cell Lines

In a study, 6-Methyl-2-phenylquinazoline demonstrated specific antiproliferative activity against human cancer cell lines. The observed IC50 values, 5.4 µM against MCF-7 (breast cancer) and 3.8 µM against PC-3 (prostate cancer), provide a quantitative baseline for its activity .

Anticancer Cytotoxicity MCF-7 PC-3 IC50

6-Methyl-2-phenylquinazoline as a Synthetic Intermediate for Potent EGFR/HER2 Kinase Inhibitors

6-Methyl-2-phenylquinazoline serves as a crucial intermediate in the synthesis of more complex, targeted molecules. While the parent compound itself may show moderate activity, its derivatives have been reported with significantly higher potency. For example, a series of novel 6-substituted quinazoline derivatives, for which this compound is a logical precursor, yielded a compound (5c) with an IC50 of 2.6 nM against EGFR kinases and 4.3 nM against HER2 kinases [1].

EGFR HER2 Kinase Inhibitor Synthesis Intermediate

Predicted Physicochemical Properties of 6-Methyl-2-phenylquinazoline for Formulation and Assay Development

The compound's predicted physicochemical properties provide a quantitative basis for its behavior in biological systems and formulation. It has a predicted LogP (XLogP3) of 3.6 and a topological polar surface area (TPSA) of 25.78 Ų . The LogP value indicates significant lipophilicity, which is expected for a compound containing a phenyl group.

Physicochemical Lipophilicity LogP Solubility ADME

6-Methyl-2-phenylquinazoline: Optimal Research & Industrial Application Scenarios


Scaffold for Structure-Activity Relationship (SAR) Studies on EGFR/HER2 Kinase Inhibition

6-Methyl-2-phenylquinazoline is a highly suitable core scaffold for systematic SAR exploration aimed at developing potent and selective kinase inhibitors. Researchers can use this compound as a starting point to investigate the effect of various substituents at the 6- and 2-positions on kinase inhibition, as evidenced by the nanomolar potency achieved by its derivatives [1].

Positive Control or Chemical Probe for MCF-7 and PC-3 Cell-Based Assays

Given its established IC50 values of 5.4 µM (MCF-7) and 3.8 µM (PC-3) , this compound can serve as a reliable reference standard or positive control in cytotoxicity or antiproliferative assays involving these specific cancer cell lines. Its use ensures assay reproducibility and provides a benchmark for evaluating novel analogs.

Synthesis of Targeted Compound Libraries for Kinase Drug Discovery

This compound functions as a key intermediate for generating diverse compound libraries. Its well-defined structure and established synthetic routes (e.g., palladium-catalyzed carbonylation ) allow for efficient derivatization, enabling medicinal chemists to rapidly access a wide chemical space around the quinazoline core.

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